molecular formula C19H15NO7S2 B1668180 C188 CAS No. 823828-18-8

C188

Cat. No.: B1668180
CAS No.: 823828-18-8
M. Wt: 433.5 g/mol
InChI Key: CIERPRDYPKVDJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C188 involves multiple steps, starting from the appropriate naphthol and benzoic acid derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

C188 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

C188 has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by targeting the SH2 domain of STAT3, thereby inhibiting its phosphorylation at Tyr705. This prevents STAT3 from translocating to the nucleus and binding to DNA, ultimately inhibiting the transcription of genes involved in cell proliferation and survival. The inhibition of STAT3 activity leads to the induction of apoptosis in cancer cells that rely on constitutive STAT3 signaling .

Comparison with Similar Compounds

Similar Compounds

    STAT3 Inhibitor VI (S3I-201): Another STAT3 inhibitor with a different chemical structure but similar biological activity.

    STAT3 Inhibitor XIII (C188-9): A structurally related compound with enhanced potency and selectivity for STAT3.

    STAT3 Inhibitor XVIII (BP-1-102): A potent inhibitor with a distinct mechanism of action.

Uniqueness

This compound is unique due to its specific targeting of the SH2 domain of STAT3 and its ability to induce apoptosis preferentially in cells with constitutively active STAT3. This selectivity makes it a valuable tool in cancer research and potential therapeutic applications .

Properties

IUPAC Name

4-[[3-(carboxymethylsulfanyl)-4-hydroxynaphthalen-1-yl]sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO7S2/c21-17(22)10-28-16-9-15(13-3-1-2-4-14(13)18(16)23)20-29(26,27)12-7-5-11(6-8-12)19(24)25/h1-9,20,23H,10H2,(H,21,22)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIERPRDYPKVDJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)SCC(=O)O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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